![molecular formula C13H15N3O2S B2896510 N-(2-methoxyphenethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide CAS No. 1448059-46-8](/img/structure/B2896510.png)
N-(2-methoxyphenethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide
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Overview
Description
“N-(2-methoxyphenethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide” is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocyclic compound containing nitrogen and sulfur atoms . The “2-methoxyphenethyl” part indicates a phenethyl structure (a benzene ring attached to an ethyl group) with a methoxy group (O-CH3) attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These can include things like melting point, boiling point, solubility, and reactivity . Without specific data, it’s hard to provide an analysis of these properties for this compound.
Scientific Research Applications
Synthesis and Medicinal Chemistry
The synthesis of novel compounds featuring the 1,2,4-thiadiazole moiety, such as N-(2-methoxyphenethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide, is a key area of interest in medicinal chemistry. These compounds have been designed and synthesized to explore their biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.
For instance, the synthesis of novel 1,3,4-thiadiazole derivatives has been reported to exhibit significant antimicrobial activity against various bacterial and fungal species. These compounds are synthesized through innovative methodologies, including microwave-assisted synthesis and solvent-free techniques, demonstrating the versatility of 1,2,4-thiadiazole derivatives in drug development (Shehadi et al., 2022; Tiwari et al., 2017) (Shehadi et al., 2022); (Tiwari et al., 2017).
Anticancer and Antimicrobial Applications
The anticancer and antimicrobial activities of 1,2,4-thiadiazole derivatives have been extensively investigated, with some compounds showing promising results against cancer cell lines and microbial pathogens. These activities highlight the potential of this compound and similar compounds in the development of new therapeutic agents. For example, certain derivatives have demonstrated the ability to inhibit tumor DNA methylation and possess significant antimicrobial properties against a range of pathogens, showcasing their potential as anticancer and antibacterial agents (Hovsepyan et al., 2019; Gür et al., 2020) (Hovsepyan et al., 2019); (Gür et al., 2020).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of compounds containing the 1,2,4-thiadiazole core is a critical aspect of research, providing insights into the structural and functional properties of these molecules. Techniques such as microwave-assisted synthesis and solvent-free reactions have been employed to efficiently produce a variety of thiadiazole derivatives, which are then characterized using spectroscopic and analytical methods to elucidate their structures (Witalewska et al., 2019) (Witalewska et al., 2019).
Mechanism of Action
Target of Action
A similar compound, n2-1,3-benzoxazol-2-yl-3-cyclohexyl-n-{2-[(4-methoxyphenyl)amino]ethyl}-l-alaninamide, targetsCathepsin S , a human enzyme .
Biochemical Pathways
N-substituted maleimides have been reported to affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall .
Safety and Hazards
properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-9-15-13(19-16-9)12(17)14-8-7-10-5-3-4-6-11(10)18-2/h3-6H,7-8H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZDKJIZBJKLEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)NCCC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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